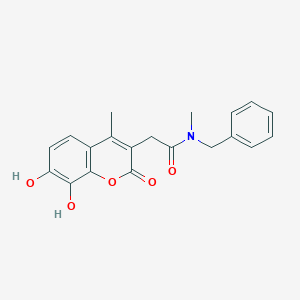![molecular formula C27H28N2O4S B264469 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{4-[(3-methylbenzyl)oxy]benzoyl}-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264469.png)
1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{4-[(3-methylbenzyl)oxy]benzoyl}-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{4-[(3-methylbenzyl)oxy]benzoyl}-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has been extensively researched for its potential therapeutic applications. It is a member of the pyrrolone class of compounds and is known for its unique structure and pharmacological properties.
Wirkmechanismus
The mechanism of action of 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{4-[(3-methylbenzyl)oxy]benzoyl}-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it is thought to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{4-[(3-methylbenzyl)oxy]benzoyl}-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of certain inflammatory cytokines, reduce tumor growth and angiogenesis, and induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{4-[(3-methylbenzyl)oxy]benzoyl}-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its well-defined chemical structure and pharmacological properties. This makes it easier to study its effects on various biological systems. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{4-[(3-methylbenzyl)oxy]benzoyl}-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one. One direction is to further investigate its potential therapeutic applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to develop more efficient synthesis methods that can yield higher purity and higher yield of the final product. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on various biological systems.
Synthesemethoden
The synthesis method for 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{4-[(3-methylbenzyl)oxy]benzoyl}-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one involves a multi-step process that includes the reaction of various reagents such as thioacetic acid, diethyl malonate, and 2-(dimethylamino)ethyl chloride. The final product is obtained after purification using chromatography techniques. This synthesis method has been optimized to yield high purity and high yield of the final product.
Wissenschaftliche Forschungsanwendungen
1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{4-[(3-methylbenzyl)oxy]benzoyl}-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively researched for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been investigated for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
Produktname |
1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{4-[(3-methylbenzyl)oxy]benzoyl}-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Molekularformel |
C27H28N2O4S |
Molekulargewicht |
476.6 g/mol |
IUPAC-Name |
(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-5-thiophen-2-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H28N2O4S/c1-18-6-4-7-19(16-18)17-33-21-11-9-20(10-12-21)25(30)23-24(22-8-5-15-34-22)29(14-13-28(2)3)27(32)26(23)31/h4-12,15-16,24,30H,13-14,17H2,1-3H3/b25-23+ |
InChI-Schlüssel |
ZWLWLMSFLSNRHS-WJTDDFOZSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C(=C\3/C(N(C(=O)C3=O)CCN(C)C)C4=CC=CS4)/O |
SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CCN(C)C)C4=CC=CS4)O |
Kanonische SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CCN(C)C)C4=CC=CS4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-oxo-N-(3-phenylpropyl)-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxamide](/img/structure/B264406.png)
![N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B264419.png)
![3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)-N-(2-pyridinylmethyl)propanamide](/img/structure/B264420.png)
![N-({[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}acetyl)isoleucine](/img/structure/B264432.png)
![(2S)-3-methyl-2-[[2-[[2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B264434.png)
![N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline](/img/structure/B264435.png)
![N-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]glycine](/img/structure/B264436.png)
![4-(3-fluoro-4-isopropoxybenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264451.png)
![1-(2,3-Dimethoxyphenyl)-6-methoxy-2-[2-(4-morpholinyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B264453.png)
![6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one](/img/structure/B264458.png)

![2-{[2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B264488.png)
